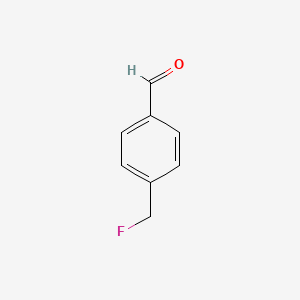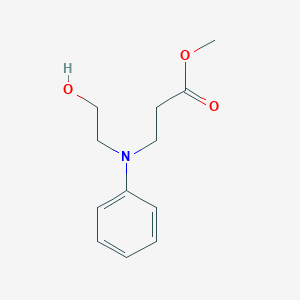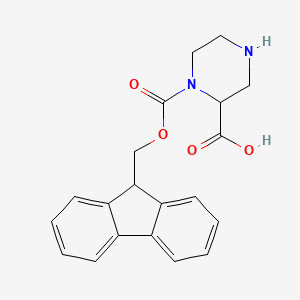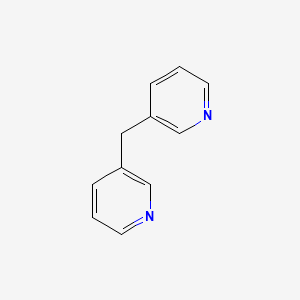
Dipyridin-3-ylmethane
Overview
Description
Dipyridin-3-ylmethane is an organic compound with the molecular formula C11H10N2 It consists of a methane core bonded to two pyridine rings at the 3-position
Mechanism of Action
Target of Action
Dipyridin-3-ylmethane is a compound that has been found to have antibacterial activity . It is a ligand for the ruthenium metal center . .
Mode of Action
It is known that it can be used in cross-coupling reactions with benzonitrile to make diarylmethanes
Biochemical Pathways
It is known that the compound can be used to synthesize ether-based intermediates with extended electronic conjugation by insertion of π systems such as phenyl, allyl, and ethynyl . This suggests that it may influence biochemical pathways involving these intermediates, but more research is needed to elucidate the specific pathways affected.
Pharmacokinetics
It is known that the compound has a molecular weight of 17021 g/mol , which may influence its bioavailability and distribution within the body.
Result of Action
It is known that the compound has antibacterial activity , suggesting that it may exert its effects by inhibiting the growth or survival of bacteria
Action Environment
It is known that the compound can be synthesized by the reaction of 3,5-dimethylbenzeneboronic acid with pyridine followed by chlorination using elemental chlorine This suggests that its synthesis and potentially its action may be influenced by environmental conditions such as temperature and pH
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipyridin-3-ylmethane can be synthesized through several methods. One common approach involves the reaction of pyridine with formaldehyde under acidic conditions to form the desired product. Another method includes the use of Grignard reagents, where pyridine is reacted with a suitable Grignard reagent followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Dipyridin-3-ylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced this compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Dipyridin-3-ylmethane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various medical conditions.
Comparison with Similar Compounds
Pyridine: A basic aromatic heterocycle with a single nitrogen atom in the ring.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperidine: A saturated six-membered ring containing one nitrogen atom
Comparison: Dipyridin-3-ylmethane is unique due to the presence of two pyridine rings bonded to a central methane core, which imparts distinct electronic and steric properties compared to its analogs. This structural feature enhances its ability to form stable complexes with transition metals and participate in diverse chemical reactions .
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPGYRGTXVSLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563729 | |
| Record name | 3,3'-Methylenedipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78210-43-2 | |
| Record name | 3,3'-Methylenedipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
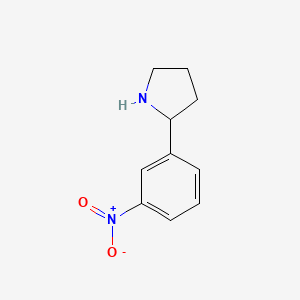
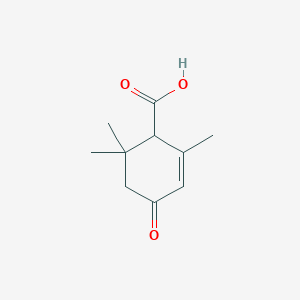


![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)
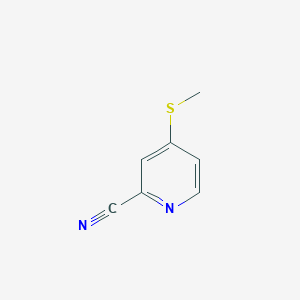
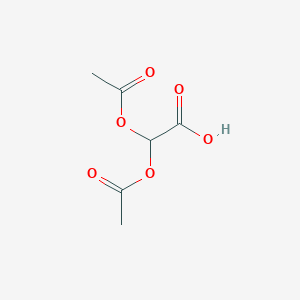
![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B1612272.png)
![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612276.png)
![2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL](/img/new.no-structure.jpg)
![Methyl [2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-YL]carbamate](/img/structure/B1612281.png)
